molecular formula C20H22N2O3 B11155620 N-(4-ethylphenyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

N-(4-ethylphenyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11155620
M. Wt: 338.4 g/mol
InChI Key: FCDZZIVAYAJYGJ-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with a unique structure that includes both aromatic and heterocyclic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Aromatic Groups: The 4-ethylphenyl and 3-methoxyphenyl groups are introduced through substitution reactions.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N-(4-ethylphenyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-ethylphenyl)amino]-N-(3-methoxyphenyl)acetamide
  • 3-(p-Methoxyphenyl)propionic acid
  • (4-ethylphenyl)(3-methoxyphenyl)methanamine

Uniqueness

N-(4-ethylphenyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is unique due to its specific combination of aromatic and heterocyclic structures. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C20H22N2O3

Molecular Weight

338.4 g/mol

IUPAC Name

N-(4-ethylphenyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C20H22N2O3/c1-3-14-7-9-16(10-8-14)21-20(24)15-11-19(23)22(13-15)17-5-4-6-18(12-17)25-2/h4-10,12,15H,3,11,13H2,1-2H3,(H,21,24)

InChI Key

FCDZZIVAYAJYGJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)OC

Origin of Product

United States

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